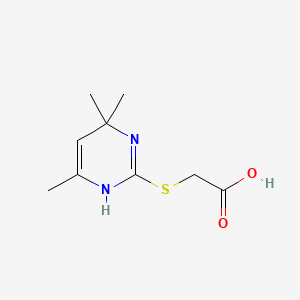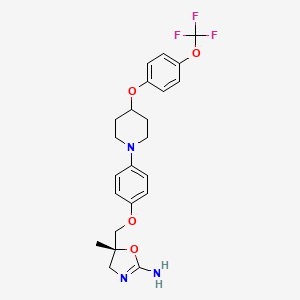
Delamanid metabolite M1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delamanid metabolite M1 is a significant metabolite of Delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis. The metabolite M1 is formed by the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid in plasma albumin . This metabolite plays a crucial role in the pharmacokinetics and metabolism of Delamanid, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Delamanid metabolite M1 involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid. This reaction occurs in the presence of plasma albumin at physiological conditions (37°C and pH 7.4) . The reaction is catalyzed by albumin, which acts as a biocatalyst.
Industrial Production Methods: Industrial production of this compound is not typically performed separately, as it is a metabolite formed in vivo. the synthesis of Delamanid itself involves complex organic synthesis techniques, including the formation of the imidazooxazole ring and subsequent functionalization .
Análisis De Reacciones Químicas
Types of Reactions: Delamanid metabolite M1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common for M1 but can occur under specific conditions.
Substitution: Substitution reactions involving the nitro group can also occur, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and enzymes like CYP3A4.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
M2: Formed by hydroxylation of the oxazole moiety.
M3: Formed by successive oxidation of M2 to the ketone form.
Aplicaciones Científicas De Investigación
Delamanid metabolite M1 has several scientific research applications:
Chemistry: Studying the metabolic pathways and reactions of Delamanid and its metabolites.
Biology: Understanding the role of plasma albumin in drug metabolism.
Industry: Developing new anti-tuberculosis drugs and improving existing treatment regimens.
Mecanismo De Acción
The mechanism of action of Delamanid metabolite M1 involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition is achieved through the disruption of the methoxy- and keto-mycolic acid synthesis pathways via the F420 coenzyme mycobacteria system . The metabolite generates reactive nitrogen species, including nitric oxide and nitrous acid, which have dual anti-tuberculosis effects .
Comparación Con Compuestos Similares
Delamanid (Parent Compound): Delamanid itself is similar to its metabolite M1 but has a different chemical structure and pharmacokinetic profile.
Bedaquiline: Another anti-tuberculosis drug with a different mechanism of action, targeting ATP synthase.
Pretomanid: A nitroimidazooxazine derivative with a similar mechanism of action to Delamanid.
Uniqueness of M1: Delamanid metabolite M1 is unique due to its formation in plasma albumin and its specific metabolic pathways. Its role in the pharmacokinetics of Delamanid and its dual anti-tuberculosis effects make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
1202875-92-0 |
|---|---|
Fórmula molecular |
C23H26F3N3O4 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-4H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C23H26F3N3O4/c1-22(14-28-21(27)33-22)15-30-17-4-2-16(3-5-17)29-12-10-19(11-13-29)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H2,27,28)/t22-/m1/s1 |
Clave InChI |
YDAIKJSLITWSBP-JOCHJYFZSA-N |
SMILES isomérico |
C[C@@]1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
SMILES canónico |
CC1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




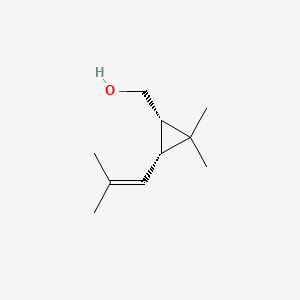
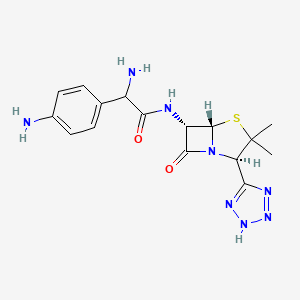

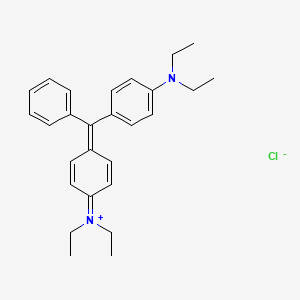

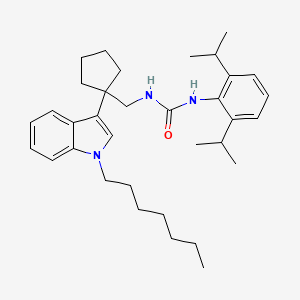
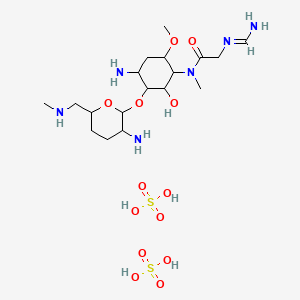
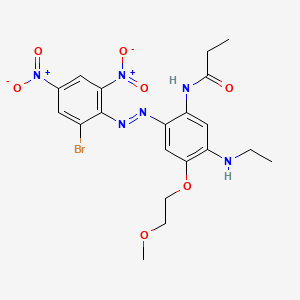
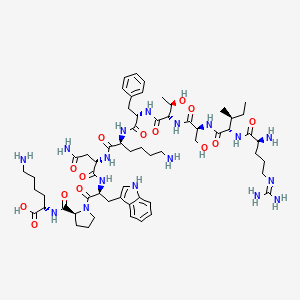
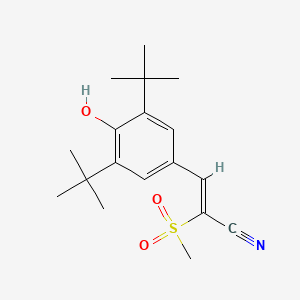
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
